Butanedioic acid, nitro-, diethyl ester
Description
Butanedioic acid, diethyl ester (CAS 123-25-1), also known as diethyl succinate, is an ester derived from succinic acid. With the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol, it is characterized by its fruity aroma and is widely utilized in food, beverages, and cosmetics. It is synthesized via esterification of succinic acid with ethanol and is notable for its role in alcoholic beverages, where it contributes to complex fruity and apple-like aromas .
Properties
CAS No. |
70683-11-3 |
|---|---|
Molecular Formula |
C8H13NO6 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
diethyl 2-nitrobutanedioate |
InChI |
InChI=1S/C8H13NO6/c1-3-14-7(10)5-6(9(12)13)8(11)15-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
WFLCTSWOFYJBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, nitro-, diethyl ester typically involves the nitration of diethyl succinate. The reaction is carried out by treating diethyl succinate with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction efficiently. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Reduction: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Acidic or basic hydrolysis using water and an acid or base.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Butanedioic acid, amino-, diethyl ester.
Reduction: Butanedioic acid and ethanol.
Substitution: Compounds with substituted functional groups in place of the nitro group.
Scientific Research Applications
Butanedioic acid, nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanedioic acid, nitro-, diethyl ester involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release butanedioic acid, which can participate in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare diethyl succinate with structurally related esters, focusing on molecular properties, substituents, and applications:
Key Findings from Comparative Analysis
Structural Modifications and Physical Properties
- Diethyl Succinate (Unsubstituted): Exhibits low boiling point (~230°C) and high volatility, making it ideal for aroma applications in wines and spirits . Its neutral structure allows it to interact synergistically with other esters (e.g., ethyl lactate) to enhance flavor complexity .
- Formyl- and Acetyl-Substituted Derivatives: The addition of formyl (C₉H₁₄O₅) or acetyl (C₁₀H₁₆O₅) groups increases molecular weight and reduces volatility. These compounds are less common in natural products but serve as intermediates in synthetic chemistry .
- Dimethoxy-Substituted Ester (C₁₀H₁₈O₆): Polar methoxy groups enhance solubility in polar solvents. This compound is used in herbal toothpaste for its antimicrobial properties, likely due to increased chemical stability .
Sensory and Functional Roles Diethyl succinate’s fruity profile is critical in beverages like apple spirits and Cabernet Gernischt wine, where it constitutes up to 16.5% of volatile compounds . In contrast, butanoic acid ethyl ester (C₆H₁₂O₂) has a simpler structure and contributes sharper, pineapple-like notes but is less persistent in aroma profiles . Substituted derivatives like the dimethoxy variant are odorless or have muted aromas, shifting their utility toward non-sensory applications (e.g., antimicrobials) .
Industrial and Synthetic Applications
- Polymer Chemistry: Benzoyloxy-substituted diethyl esters (e.g., 2,5-bis(benzoyloxy)hexanedioic acid diethyl ester) act as radical initiators in methyl methacrylate polymerization, leveraging their labile ester bonds for controlled reactivity .
- Biomarkers in Spirits: Diethyl succinate serves as a biomarker to distinguish authentic spirits (e.g., Prijedorska zelenika apple spirits) from counterfeit products, as its absence may indicate adulteration .
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